molecular formula C12H19N3O4 B15315509 4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid

4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid

Cat. No.: B15315509
M. Wt: 269.30 g/mol
InChI Key: WSKWFUODUCMBJV-UHFFFAOYSA-N
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Description

4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protected amine group and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient and scalable reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The Boc-protected amine group can undergo substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carboxylic acid group results in the corresponding alcohol.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid involves its ability to act as a protected amine. The Boc group can be selectively removed under acidic conditions, revealing the free amine which can then participate in further chemical reactions. The pyrazole ring can interact with various molecular targets, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid lies in its combination of a pyrazole ring with a Boc-protected amine and a carboxylic acid group. This combination allows for versatile applications in organic synthesis and research.

Properties

Molecular Formula

C12H19N3O4

Molecular Weight

269.30 g/mol

IUPAC Name

1,5-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H19N3O4/c1-7-8(9(10(16)17)14-15(7)5)6-13-11(18)19-12(2,3)4/h6H2,1-5H3,(H,13,18)(H,16,17)

InChI Key

WSKWFUODUCMBJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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